molecular formula C25H21N3O2S2 B1667515 5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 618395-82-7

5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B1667515
M. Wt: 459.6 g/mol
InChI Key: VFJRXKOVRCXYFC-UHFFFAOYSA-N
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Description

The compound “5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

  • Imidazole Containing Compounds

    • Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthetic Thiophene

    • Results: They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Indole Derivatives

    • Results: The synthesized compounds were assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .
  • Imidazole Antimicrobial Compounds

    • Method: Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
    • Results: These compounds showed significant antimicrobial activity, demonstrating the potential of imidazole derivatives in the development of new antimicrobial agents .
  • Anti-tubercular Imidazole Derivatives

    • Method: Compounds such as 80a, 80b, 81a, 82a, and 83a were synthesized and evaluated for their anti-tubercular activity .
    • Results: These compounds showed potent anti-tubercular activity, suggesting the potential of imidazole derivatives in the development of new anti-tubercular agents .
  • Thiophene-based Drugs

    • Method: Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine contain a thiophene nucleus .
    • Results: These drugs have been proven to be effective in treating various diseases, demonstrating the therapeutic importance of synthetic thiophene .
  • Imidazole Antifungal Compounds

    • Method: Among the different derivatives, compounds 1a and 1b showed good antifungal potential .
    • Results: These compounds showed significant antifungal activity, demonstrating the potential of imidazole derivatives in the development of new antifungal agents .
  • Anti-diabetic Imidazole Derivatives

    • Method: Compounds such as 80a, 80b, 81a, 82a, and 83a were synthesized and evaluated for their anti-diabetic activity .
    • Results: These compounds showed potent anti-diabetic activity, suggesting the potential of imidazole derivatives in the development of new anti-diabetic agents .
  • Thiophene-based Antioxidants

    • Method: Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine contain a thiophene nucleus .
    • Results: These drugs have been proven to be effective in treating various diseases, demonstrating the therapeutic importance of synthetic thiophene .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

properties

IUPAC Name

5,6-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S2/c1-14-16(3)32-23-21(14)24(30)28(17-9-5-4-6-10-17)25(27-23)31-13-20(29)22-15(2)26-19-12-8-7-11-18(19)22/h4-12,26H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJRXKOVRCXYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=C(NC4=CC=CC=C43)C)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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